molecular formula C20H22ClN3O3 B11533929 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B11533929
M. Wt: 387.9 g/mol
InChI Key: HHUOJXXENXERFC-FSJBWODESA-N
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Description

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, with a chlorobenzyl ether substituent, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene moiety may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide lies in its specific substitution pattern and the presence of the N-(2-methylpropyl) group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C20H22ClN3O3/c1-14(2)11-22-19(25)20(26)24-23-12-15-5-9-18(10-6-15)27-13-16-3-7-17(21)8-4-16/h3-10,12,14H,11,13H2,1-2H3,(H,22,25)(H,24,26)/b23-12+

InChI Key

HHUOJXXENXERFC-FSJBWODESA-N

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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